molecular formula C13H15N3O2 B1508502 (N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide

(N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide

Cat. No. B1508502
M. Wt: 245.28 g/mol
InChI Key: XMISCTYHTRQOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[4-methoxy-3-(2-methylpyrazol-3-yl)phenyl]acetamide

InChI

InChI=1S/C13H15N3O2/c1-9(17)15-10-4-5-13(18-3)11(8-10)12-6-7-14-16(12)2/h4-8H,1-3H3,(H,15,17)

InChI Key

XMISCTYHTRQOBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)C2=CC=NN2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methylhydrazine (319.3 g) was added to methanol (13.931 L) stirred and chilled to −15° C. under nitrogen. Aqueous HCl (37 wt %, 1859.6 g) was then added at a rate sufficiently slow to enable the stirred solution to be maintained at −12 to −7° C. with reactor jacket cooling. As stirring under nitrogen was continued at −10° C., 3-dimethylamino-1-(2′-methoxy-5′-acetamidophenyl)prop-2-en-1-one (4, 1546.9 g) was added as a solid over ten minutes. The resulting homogenous dark brown solution was stirred under nitrogen first at 0° C. for 3 hours and then at 10° C. for 5.5 hours before 33% aqueous ammonia (1090 mL) was added at a rate sufficiently slow (25 minutes) to enable the stirred solution to be maintained at 8.6-15.2° C. with reactor jacket cooling. LC/MS analyses of the reaction mixture before aqueous ammonia treatment revealed 97.3% conversion of 4 to 5 and its other N-methylpyrazole isomer (in 83.3:13.2 ratio) and, after aqueous ammonia treatment, 100% conversion of 4 to 5 and its other N-methylpyrazole isomer (in 87.8:12.2 ratio). The aqueous ammonia addition raised the reaction mixture pH to 8. Methanol (ca. 12 L) was then distilled off the stirred reaction mixture at atmospheric pressure and internal temperatures rising to 74.4° C. Product crystallization, which started at the end of the distillation, was completed by cooling the reaction mixture to −2° C. and holding that temperature with stirring for 44 hours. LC/MS analysis of the crystallization mixture's liquid phase revealed 5 and its other N-methylpyrazole isomer in about 1:3 ratio. (Higher ratios of 5:other isomer in the liquid phase jeopardize product yield, and lower ratios jeopardize product purity. In either case, the crystallization can be repeated by heating the stirred mixture back to reflux at atmospheric pressure and, prior to recrystallization, either distilling off more methanol (if the ratio is high) or adding additional methanol (if the ratio is low).) The reaction mixture was filtered by suction, and the filtered solids were washed with 0° C. water (3 L, then 2×500 mL) and dried at 40° C., <1 mm HgA to provide 5 (1157.7 g, 80.0% yield).
Name
Methylhydrazine
Quantity
319.3 g
Type
reactant
Reaction Step One
Quantity
13.931 L
Type
solvent
Reaction Step One
Name
Quantity
1859.6 g
Type
reactant
Reaction Step Two
Name
3-dimethylamino-1-(2′-methoxy-5′-acetamidophenyl)prop-2-en-1-one
Quantity
1546.9 g
Type
reactant
Reaction Step Three
Quantity
1090 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
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0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Yield
80%

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